Cratoxylone is a natural product found in Garcinia cowa, Garcinia dulcis, and other organisms with data available.
Cratoxylone
CAS No.:
Cat. No.: VC0190872
Molecular Formula: C24H28O7
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C24H28O7 |
---|---|
Molecular Weight | 428.5 g/mol |
IUPAC Name | 1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one |
Standard InChI | InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3 |
Standard InChI Key | JSXIWUDODLMCGG-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C |
Canonical SMILES | CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C |
Chemical Structure and Properties
Cratoxylone, with the systematic IUPAC name 1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one, is a xanthone derivative with a molecular formula of C24H28O7 and a molecular weight of 428.50 g/mol . The compound is classified as an organoheterocyclic compound, specifically as a benzopyran, and more precisely as an 8-prenylated xanthone .
The chemical structure of cratoxylone features a xanthone core scaffold (a tricyclic system with a dibenzo-γ-pyrone structure) with multiple substituents including hydroxyl groups at positions 1, 3, and 6, a methoxy group at position 7, a 3-methylbut-2-enyl (prenyl) group at position 8, and a 3-hydroxy-3-methylbutyl group at position 2 .
Physical and Chemical Characteristics
Cratoxylone appears as a yellow powder with the following key physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C24H28O7 |
Molecular Weight | 428.50 g/mol |
Exact Mass | 428.18350323 g/mol |
Physical Appearance | Yellow powder |
Topological Polar Surface Area (TPSA) | 116.00 Ų |
XLogP | 4.90 |
Atomic LogP (ALogP) | 4.28 |
H-Bond Acceptors | 7 |
H-Bond Donors | 4 |
Rotatable Bonds | 6 |
Table 1: Physical and chemical properties of cratoxylone
Structural Identifiers
For computational and database purposes, cratoxylone can be identified using the following structural identifiers:
Identifier Type | Value |
---|---|
CAS Number | 149155-01-1 |
SMILES (Canonical) | CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C |
InChI | InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3 |
InChI Key | JSXIWUDODLMCGG-UHFFFAOYSA-N |
ChEMBL ID | CHEMBL4217516 |
ChEBI ID | CHEBI:228859 |
Table 2: Structural identifiers for cratoxylone
Natural Sources
Cratoxylone was first isolated from the bark of Cratoxylum cochinchinense (Lour.) Blume, a plant belonging to the Hypericaceae family (sometimes placed in the Guttiferae family) . This plant is native to Southeast Asia and has been traditionally used in local medicine.
The compound has subsequently been identified in several other plant species, including:
In the original isolation from C. cochinchinense, cratoxylone was obtained alongside other compounds including triterpenoids, tocotrienols, and other xanthones such as mangostin, β-mangostin, garcinone D, and tovophyllin A .
Isolation and Structure Elucidation
The first isolation of cratoxylone was reported from the bark of Cratoxylum cochinchinense. The isolation procedure involved column chromatography of the methanol extract of plant material, followed by further purification using various chromatographic techniques .
Structure elucidation of cratoxylone was accomplished through a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C)
-
Mass spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet (UV) spectroscopy
The UV spectrum of cratoxylone shows characteristic absorption maxima at 242 nm (log ε 4.24), 256 nm (log ε 4.15), 316 nm (log ε 4.06), and 348 nm (log ε 3.72) . The IR spectrum exhibits a band at 1633 cm−1, indicative of a chelated carbonyl group, which is a characteristic feature of the xanthone scaffold .
Analysis of the 13C NMR spectrum of cratoxylone revealed its close structural similarity to garcinone D, with the major differences lying in the shifts of C-2 (Δδ=0.80), C-8 (Δδ=2.02), and C-8a (Δδ=0.42), indicating that cratoxylone differs from garcinone D in the interchange of the 3,3-dimethylallyl and 3-hydroxy-3-methylbutyl substituents .
Biological Activities
Antiplasmodial Activity
Cratoxylone has demonstrated significant antiplasmodial activity, which refers to its ability to inhibit Plasmodium parasites, the causative agents of malaria . Specifically, it exhibits potent activity in vitro against Plasmodium falciparum chloroquine-resistant strain W2, with an IC50 value below 3 μM . This finding suggests potential applications in antimalarial drug development, particularly for addressing drug-resistant strains of malaria parasites.
Research Context and Significance
Cratoxylone belongs to the broader family of xanthones, which represent an important class of natural products with diverse biological activities. The initial isolation of cratoxylone from Cratoxylum cochinchinense was part of a comprehensive phytochemical investigation of this plant, which led to the identification of several bioactive compounds .
The significance of cratoxylone extends beyond its chemical novelty to its potential therapeutic applications. Its antiplasmodial activity is particularly noteworthy given the global health challenge posed by malaria, especially with the emergence of drug-resistant Plasmodium strains. Natural products like cratoxylone provide valuable chemical scaffolds for the development of new antimalarial agents.
Furthermore, the structural features of cratoxylone—specifically its multiple hydroxyl groups, methoxy group, and prenyl side chains—contribute to its physicochemical properties and potential biological interactions. These structural elements are common features in bioactive natural products and play important roles in molecular recognition and target binding.
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